

Thiamphenicol Glycinate Demonstrates Potent Activity Against Ampicillin-Resistant *Haemophilus influenzae*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiamphenicol Glycinate*

Cat. No.: B1213343

[Get Quote](#)

For Immediate Release

In the ongoing challenge to combat antimicrobial resistance, research indicates that **thiamphenicol glycinate** is an effective agent against ampicillin-resistant strains of *Haemophilus influenzae*, a key pathogen in respiratory tract infections. This guide provides a comparative analysis of thiamphenicol's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Haemophilus influenzae has developed significant resistance to ampicillin, primarily through the production of β -lactamase enzymes or alterations in penicillin-binding proteins (PBPs), known as β -lactamase-negative ampicillin resistance (BLNAR). Thiamphenicol, a structural analogue of chloramphenicol, offers a valuable therapeutic alternative. Its mechanism of action, the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is distinct from that of β -lactam antibiotics, rendering it effective against both β -lactamase-producing and BLNAR strains.^{[1][2]} In vitro studies demonstrate that thiamphenicol maintains potent activity against ampicillin-resistant *H. influenzae*, with a powerful bactericidal effect.^[1]

Comparative In Vitro Efficacy

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC data for thiamphenicol and comparator antibiotics against *Haemophilus influenzae*, including ampicillin-resistant isolates.

Table 1: In Vitro Activity of Thiamphenicol against *Haemophilus influenzae*

Antibiotic	Number of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptibility (MIC ≤ 2 mg/L)
Thiamphenicol	126	0.5	1	94.4%

Data from a study of clinical isolates in Russia (2018-2019).[\[3\]](#)

Table 2: Thiamphenicol Activity against Ampicillin-Resistant *Haemophilus influenzae*

Antibiotic	Number of Ampicillin-Resistant Isolates	% Activity (MIC < 2 mg/L)
Thiamphenicol	Not specified	76.9%

Data from a study of clinical isolates in Russia (2018-2019).[\[3\]](#)

Table 3: Comparative MIC₉₀ Values (mg/L) for Various Antibiotics against Ampicillin-Resistant *H. influenzae*

Antibiotic	β -lactamase positive	β -lactamase negative, ampicillin-resistant (BLNAR)
Amoxicillin-Clavulanate	1	2
Cefuroxime	≤ 1	16
Cefotaxime	≤ 0.06	0.12
Azithromycin	2	2
Clarithromycin	8	16
Chloramphenicol	1	1

Note: This table compiles data from multiple sources and is intended for informational purposes. Direct comparison between studies may be limited by methodological differences.

In Vivo Efficacy

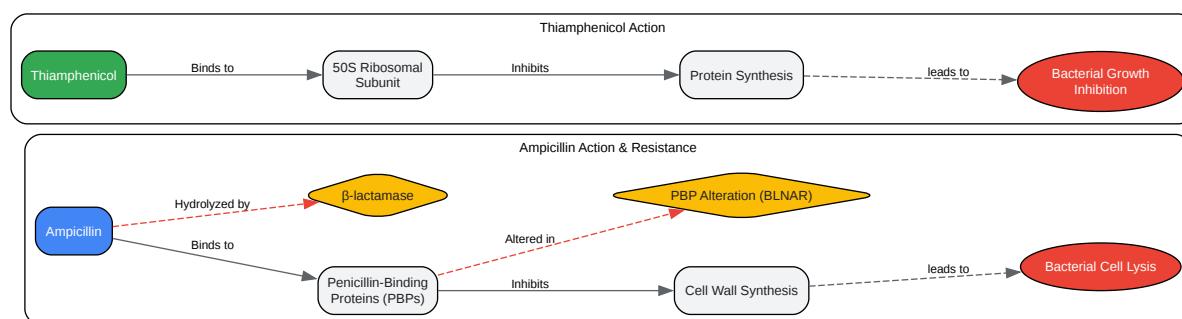
A study in a guinea pig model of *H. influenzae* respiratory tract infection demonstrated that **thiamphenicol glycinate** N-acetylcysteinate (TGA) led to a significantly faster reduction in lung bacterial counts compared to control groups. A significant decrease was observed as early as 3 hours post-treatment with TGA, whereas other treatments, including amoxicillin plus clavulanic acid and ceftriaxone, showed significant decreases after 6 hours. By 24 and 48 hours, all tested drugs showed a substantial reduction in bacterial load.^[4]

Mechanisms of Action and Resistance

To understand the efficacy of thiamphenicol against ampicillin-resistant *H. influenzae*, it is crucial to examine the underlying molecular mechanisms.

Ampicillin Resistance Mechanisms in *H. influenzae*

Ampicillin resistance in *H. influenzae* is primarily mediated by two mechanisms:


- β -lactamase Production: The most common mechanism involves the production of β -lactamase enzymes, such as TEM-1 and ROB-1, which hydrolyze the β -lactam ring of

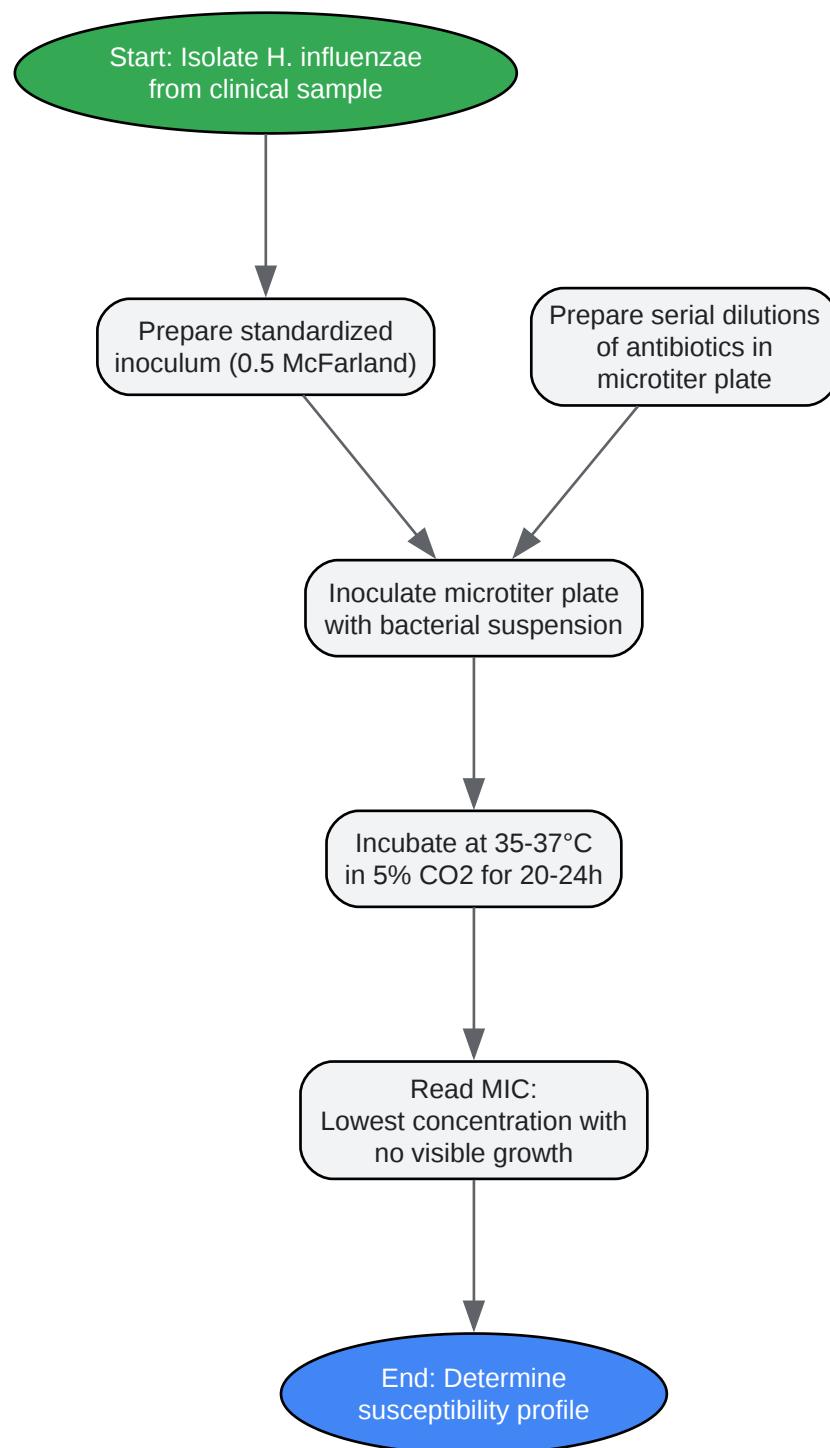
ampicillin, inactivating the antibiotic.[5][6]

- Alterations in Penicillin-Binding Proteins (PBPs): β -lactamase-negative ampicillin-resistant (BLNAR) strains have mutations in the *ftsl* gene, which encodes for PBP3. These alterations reduce the affinity of β -lactam antibiotics for their target, leading to resistance.[7]

Thiamphenicol's Mechanism of Action

Thiamphenicol acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This action halts protein production, leading to a bacteriostatic or bactericidal effect, depending on the concentration and bacterial species.[1] Because its target is different from that of β -lactam antibiotics, its efficacy is not compromised by the primary mechanisms of ampicillin resistance.

[Click to download full resolution via product page](#)


Mechanisms of action for ampicillin and thiamphenicol.

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of thiamphenicol and comparator agents is determined using the broth microdilution method as standardized by the International Organization for Standardization (ISO) 20776-1:2006 and interpreted according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) clinical breakpoints.[3]

- Medium: Haemophilus Test Medium (HTM) broth is used for testing *H. influenzae*.
- Inoculum: A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
- Incubation: The microdilution plates are incubated at 35-37°C in a CO₂-enriched atmosphere (5%) for 20-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

[Click to download full resolution via product page](#)

Workflow for MIC determination by broth microdilution.

Conclusion

The available data strongly support the continued utility of **thiamphenicol glycinate** as a therapeutic option for infections caused by ampicillin-resistant *Haemophilus influenzae*. Its distinct mechanism of action allows it to bypass the common resistance pathways that affect β -lactam antibiotics. The in vitro potency, demonstrated by low MIC values against resistant strains, and promising in vivo data, make it a valuable tool in the armamentarium against this challenging pathogen. Further head-to-head comparative studies with newer agents are warranted to fully delineate its place in current clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro activity of thiamphenicol against multiresistant *Streptococcus pneumoniae*, *Haemophilus influenzae* and *Staphylococcus aureus* in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance in *Haemophilus influenzae* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of thiamphenicol against *Haemophilus influenzae*, *Streptococcus pneumoniae* and *Streptococcus pyogenes* clinical isolates | CMAC [cmac-journal.ru]
- 4. Comparative effect of thiamphenicol glycinate, thiamphenicol glycinate N-acetylcysteinate, amoxicillin plus clavulanic acid, ceftriaxone and clarithromycin on pulmonary clearance of *haemophilus influenzae* in an animal model [air.unimi.it]
- 5. Antimicrobial Resistance in *Haemophilus influenzae* Respiratory Tract Isolates in Korea: Results of a Nationwide Acute Respiratory Infections Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. *Haemophilus influenzae* global epidemiology and antimicrobial susceptibility patterns including ampicillin and amoxicillin-clavulanate resistance based on β -lactamase production, 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | *Haemophilus influenzae* carriage and antibiotic resistance profile in Belgian infants over a three-year period (2016–2018) [frontiersin.org]
- To cite this document: BenchChem. [Thiamphenicol Glycinate Demonstrates Potent Activity Against Ampicillin-Resistant *Haemophilus influenzae*]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1213343#thiamphenicol-glycinate-efficacy-in-ampicillin-resistant-haemophilus-influenzae-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com